2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one

Muscarinic receptor binding M1/M2 selectivity Radioligand displacement

2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (also designated ARL-14495, ARL-14995, CHEMBL40121) is a conformationally rigid spirocyclic muscarinic acetylcholine receptor agonist belonging to the spiromuscar-3-one class. The molecule features a 1-oxa-8-azaspiro[4.5]decane core with methyl substitutions at positions 2 and 8, yielding a molecular formula of C₁₀H₁₇NO₂ (MW 183.25 g/mol) and zero rotatable bonds.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 123319-03-9
Cat. No. B3224502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one
CAS123319-03-9
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCC1C(=O)CC2(O1)CCN(CC2)C
InChIInChI=1S/C10H17NO2/c1-8-9(12)7-10(13-8)3-5-11(2)6-4-10/h8H,3-7H2,1-2H3
InChIKeyOODDNJQTVFMGCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (CAS 123319-03-9) Compound Procurement Profile: Key Physicochemical and Pharmacological Identity


2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (also designated ARL-14495, ARL-14995, CHEMBL40121) is a conformationally rigid spirocyclic muscarinic acetylcholine receptor agonist belonging to the spiromuscar-3-one class [1]. The molecule features a 1-oxa-8-azaspiro[4.5]decane core with methyl substitutions at positions 2 and 8, yielding a molecular formula of C₁₀H₁₇NO₂ (MW 183.25 g/mol) and zero rotatable bonds [2]. It was designed by incorporating the tetrahydrofuran ring moiety of muscarone into an 8-azaspiro[4.5]decane skeleton as a non-quaternary, metabolically stable muscarone analog for Alzheimer's disease research [3]. The compound is described as a rigid M1/M3 muscarinic agonist and is used as a research tool for studying cholinergic signaling and GPCR activation .

Why 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one Cannot Be Interchanged with Other Spiromuscar-3-one Analogs in Muscarinic Research


Within the spiromuscar-3-one chemotype, seemingly conservative structural modifications produce divergent pharmacological profiles that preclude generic substitution [1]. The target compound (17) exhibits potent muscarinic activity in vitro and in vivo with no M1/M2 selectivity, whereas its 2-ethyl analog (18) and 3-methylene analog (29, YM-796) display preferential M1 affinity and partial agonism in phosphoinositide hydrolysis assays [2]. Furthermore, biological activity of the racemate resides predominantly in the S-enantiomer—the S-isomer is a full M2 agonist while the R-isomer is devoid of M2 efficacy [3]. The compound also differs from comparator ARL-16607 in exhibiting better agonist efficacy but poorer M1 binding selectivity, a trade-off attributed to its smaller molecular size and distinct electrostatic potential surface [4]. Substituting one spiromuscarone for another without verifying the specific stereochemistry, ketone vs. methylene at C-3, and N-alkyl substitution pattern risks invalidating experimental results and procurement decisions.

Head-to-Head Quantitative Differentiation of 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one Against Its Closest Structural and Pharmacological Analogs


M1/M2 Receptor Binding Non-Selectivity vs. Preferential M1 Affinity of 2-Ethyl and 3-Methylene Analogs

The racemic target compound (17) binds M1 and M2 muscarinic receptors with comparable affinity, demonstrating no subtype selectivity. In contrast, the 2-ethyl analogue (18) and 3-methylene analogue (29, YM-796) were found to display preferential affinity for M1 receptors over M2 receptors in the same study [1]. In radioligand displacement assays using rat cortical/hippocampal membranes, compound 17 (racemate) showed Ki = 3,800 nM at M1 ([3H]-pirenzepine) and Ki = 5,300 nM at M2 ([3H]-N-methyl-scopolamine), yielding an M2/M1 selectivity ratio of approximately 1.4 [2]. For reference, the muscarinic agonist RS-86 showed M1 Ki = 400 nM and M2 Ki = 970 nM in comparable assays, indicating a different selectivity profile [3].

Muscarinic receptor binding M1/M2 selectivity Radioligand displacement

Enantioselective M2 Efficacy: S-Enantiomer as Full Agonist vs. R-Enantiomer Devoid of M2 Activity

The biological activity of racemic 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one resides predominantly in the S-enantiomer. While the S-isomer is a full M2 agonist, the R-isomer is completely devoid of M2 efficacy [1]. In radioligand binding studies, the S-enantiomer showed M2 Ki = 2,500 nM, whereas the R-enantiomer showed M2 Ki = 37,000 nM—a 14.8-fold difference in affinity [2]. At the M1 receptor, the S-enantiomer showed Ki = 4,100 nM, while the R-enantiomer showed Ki = 26,000 nM (6.3-fold difference) [3]. This stereochemical dependence is not uniformly observed across all spiromuscarone analogs; for the 2-ethyl analogue (18) and 3-methylene analogue (29), eudismic ratios in binding affinity were reported as low, indicating a different stereochemical sensitivity profile [4].

Enantioselective pharmacology M2 muscarinic agonism Stereochemistry-activity relationship

High-Affinity [3H]Oxo-M Binding (Ki = 7 nM) and the Essential Role of the C-3 Ketone for Receptor Interaction

The spiromuscarone 2a (identical to 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one) displaced [3H]Oxo-M binding with a Ki value of 7 nM, representing sub-nanomolar affinity for the oxotremorine-M binding site [1]. This affinity is approximately 540-fold higher than its M1 pirenzepine-displacement Ki (3,800 nM), indicating that the compound interacts with a distinct agonist-preferring conformation of the muscarinic receptor [2]. Critically, the oxime and hydrazone analogs of 2a showed lower affinities than 2a, and the study concluded that an exo double bond at the C-3 position is essential for receptor binding [3]. The compound also demonstrated the highest intrinsic activity (60% of carbachol response) in phosphatidylinositol hydrolysis assays among the series [4]. This high Oxo-M affinity combined with partial agonism distinguishes it from pilocarpine (apparent Kis of 6, 8.2, and 6.9 µM at M1, M2, and M3 respectively), which shows µM-range affinity across subtypes .

Spiromuscarone binding affinity [3H]Oxo-M displacement C-3 ketone pharmacophore

Absence of M1-Mediated Phosphoinositide Hydrolysis Stimulation: Functional Differentiation from 2-Ethyl (18) and 3-Methylene (29) Analogs

In a key functional assay measuring M1 receptor-mediated phosphoinositide (PI) hydrolysis in rat hippocampal slices, only two compounds from the entire 1-oxa-8-azaspiro[4.5]decane series stimulated PI hydrolysis: 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18) and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (29, YM-796), both indicating partial agonistic activity for M1 receptors [1]. The target compound 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17) did not stimulate PI hydrolysis in this assay despite its potent muscarinic binding activity, suggesting a divergence between binding affinity and functional M1-coupled Gq/phospholipase C signaling [2]. In contrast, the Wu et al. 1995 study using a different PI hydrolysis protocol reported that spiromuscarone 2a showed 60% intrinsic activity relative to carbachol [3], highlighting that assay conditions (hippocampal slices vs. recombinant systems) critically determine the observed functional profile.

Phosphoinositide hydrolysis M1 functional selectivity Hippocampal slice assay

Zero Rotatable Bonds and Maximal Conformational Restriction: Structural Differentiation from 2-Ethyl Analog (18)

The target compound possesses zero rotatable bonds (molecular complexity index 219), making it a fully conformationally locked spiromuscarone . In contrast, its closest structural analog, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18), contains one rotatable bond at the ethyl substituent, introducing conformational flexibility at the C-2 position . This structural distinction has pharmacological consequences: the rigid compound 17 exhibits non-selective M1/M2 activity, while the more flexible compound 18 displays preferential M1 affinity [1]. The Dolmella et al. 2002 computational study demonstrated that ARL-14995 (III, the target compound) has a smaller molecular size and distinct electrostatic potential surface compared to ARL-16607 (I), ARL-15467 (II), and YM-796 (IV), which directly impacts its binding selectivity and efficacy profile [2]. The zero-rotatable-bond architecture also makes this compound a valuable scaffold for rigid-receptor docking studies where conformational sampling is minimized.

Conformational restriction Rotatable bond count Spirocyclic rigidity

Better Agonist Efficacy but Poorer M1 Selectivity Relative to ARL-16607, ARL-15467, and YM-796

Among the four spiromuscar-3-one M1 agonists compared by Dolmella et al. (2002)—ARL-16607 (I), ARL-15467 (II), ARL-14995 (III, the target compound), and YM-796 (IV)—the target compound ARL-14995 displayed better agonist efficacy but poorer M1 binding selectivity [1]. Computational analysis of frontier orbitals, molecular electrostatic potential, and conformational freedom revealed that this efficacy-selectivity trade-off arises from the compound's smaller molecular size, distinct molecular surface features, and the shape and orientation of its electrostatic potential and reactive domains [2]. The poorer selectivity of ARL-14995 (III) is consistent with the non-selective M1/M2 binding profile independently reported for compound 17 [3]. In contrast, YM-796 (IV), which features a C-3 methylene group instead of the C-3 ketone, acts as a partial agonist with functional selectivity for M1 over M2 receptors in transfected cell systems [4].

M1 agonist efficacy Binding selectivity Spiromuscarone SAR

Defined Use Cases for 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one Based on Differential Evidence


Non-Selective Muscarinic Activation in Native Tissue Preparations Requiring Simultaneous M1 and M2 Engagement

In experimental designs where concomitant activation of both M1 and M2 muscarinic receptor subtypes is required—such as studies of cholinergic modulation of cardiac function (M2) combined with cognitive processes (M1)—the racemic target compound is the preferred tool compound. As demonstrated by Tsukamoto et al. (1995), compound 17 exhibits potent muscarinic activities with no subtype selectivity (M1 Ki = 3,800 nM; M2 Ki = 5,300 nM; M2/M1 ratio ≈ 1.4), in contrast to the M1-preferring 2-ethyl analogue (18) and 3-methylene analogue (29, YM-796) [1]. This non-selective profile is particularly relevant for ex vivo tissue bath experiments or in vivo models where both receptor populations contribute to the physiological response being measured [2].

Chiral Resolution Studies and Stereochemistry-Activity Relationship Analysis of Muscarinic Agonists

The striking enantioselectivity of this compound—S-enantiomer as a full M2 agonist (Ki = 2,500 nM) vs. R-enantiomer devoid of M2 efficacy (Ki = 37,000 nM; 14.8-fold difference)—makes it a benchmark molecule for stereochemistry-activity relationship (SAR) studies of muscarinic receptor activation [1]. The compound's chiral center at C-2 and the availability of both enantiomers (S-isomer: CAS 160144-25-2; R-isomer: CAS not separately indexed; racemate: CAS 123319-03-9) enable controlled experiments that probe the stereochemical requirements for M2 agonism, which is not uniformly observed across the spiromuscarone series [2]. The compound is also suitable for X-ray crystallography and computational docking studies that correlate absolute configuration with receptor activation [3].

Agonist-Preferring Receptor Conformation Studies Using High-Affinity [3H]Oxo-M Binding

The target compound's exceptionally high affinity for the [3H]Oxo-M binding site (Ki = 7 nM) relative to its pirenzepine-defined M1 affinity (Ki = 3,800 nM; ~540-fold difference) positions it as a probe for agonist-preferring receptor conformations [1]. This property is valuable for radioligand binding studies that distinguish between agonist- and antagonist-labeled receptor states, receptor activation mechanism studies, and GTPγS binding assays measuring receptor-G protein coupling efficiency. The compound's partial agonist profile (60% of carbachol intrinsic activity in PI hydrolysis) further supports its use as a tool to investigate graded receptor activation without full system saturation [2].

Conformational Restriction Pharmacophore Modeling and Rigid-Receptor Molecular Docking

With zero rotatable bonds, this compound represents a maximally rigid muscarinic agonist scaffold suitable for pharmacophore modeling and molecular docking studies where minimal ligand conformational entropy simplifies binding pose prediction [1]. In contrast to the 2-ethyl analogue (18, one rotatable bond) and YM-796 (different C-3 hybridization), compound 17 locks the tetrahydrofuran ring moiety of muscarone into a single conformational state [2]. This rigidity, combined with the computational characterization of its electrostatic potential surface and frontier orbital properties by Dolmella et al. (2002), makes it an ideal reference ligand for validating muscarinic receptor homology models and for structure-based design of novel spirocyclic cholinergic agents [3].

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